2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide
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Overview
Description
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antihypertensive Activity : A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, related structurally to the chemical , were synthesized and screened for antihypertensive properties in rats. Certain compounds exhibited significant activity as alpha-adrenergic blockers, suggesting potential use in hypertension treatment (Caroon et al., 1981).
Discovery and Bioavailability : Research on analogues of the compound led to the discovery of MK-3207, a highly potent, orally bioavailable CGRP receptor antagonist. This indicates the potential of related compounds in treating conditions mediated by CGRP, like migraine (Bell et al., 2010).
Supramolecular Arrangements : Study of cyclohexane-5-spirohydantoin derivatives, which include the compound of interest, revealed insights into the relationship between molecular structure and crystal structure. Such studies are crucial for understanding the physical and chemical properties of these compounds (Graus et al., 2010).
Chemical Reactions and Synthesis
Aziridination and Cycloaddition : The aziridination and 1,3-dipolar cycloaddition of related diazaspiro compounds have been studied, providing insights into the synthetic pathways and chemical reactivity of these molecules (حسن البار, 1997).
Diazaspiro Derivative Synthesis : Diazaspiro[4.4]nona-and Tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives were synthesized, showing the versatility in creating various spiro compounds and their potential utility in various chemical applications (Farag et al., 2008).
Electrochemical Reduction Studies : Electrochemical reduction of related 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene was investigated, offering insights into the electrochemical properties of these compounds, which could be relevant for various industrial applications (Zhou et al., 2010).
Further Applications and Studies
Oxidative Cyclization : The synthesis of azaspiro[4.5]decane systems via oxidative cyclization of olefinic precursors provides a method to create spiro compounds, potentially useful in pharmaceutical synthesis (Martin‐Lopez & Bermejo, 1998).
Triphenylphosphine Promoted Reaction : Study of the reaction of triphenylphosphine with different compounds including 7,9-diazaspiro[4.5]dec-1-enes, highlights the potential for creating diverse chemical structures using spiro compounds (Han et al., 2020).
Antidiabetic Activity : Crystal structure and antidiabetic activity of related 2-aminospiropyrazolinium tosylates were investigated, showing the biological activity potential of these compounds (Kayukova et al., 2022).
Future Directions
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(2)14-8-4-5-9-15(14)20-16(23)12-22-17(24)19(21-18(22)25)10-6-3-7-11-19/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDBRLYZGAKXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.